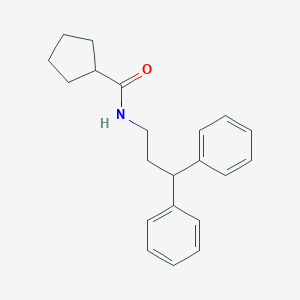
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BAY-678, and it belongs to the class of sulfonamide-based inhibitors.
Mechanism of Action
BAY-678 works by binding to the active site of CAIX and inhibiting its activity. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction is crucial for the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has been found to be a selective inhibitor of CAIX, with minimal effects on other carbonic anhydrase isoforms.
Biochemical and Physiological Effects
BAY-678 has been found to have minimal toxicity in vitro and in vivo studies. It has been shown to have a high degree of selectivity towards CAIX, with minimal effects on other carbonic anhydrase isoforms. BAY-678 has also been found to have good pharmacokinetic properties, with high solubility and bioavailability.
Advantages and Limitations for Lab Experiments
BAY-678 has several advantages for use in lab experiments. It is highly selective towards CAIX, which makes it a useful tool for studying the role of CAIX in cancer cells. BAY-678 has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BAY-678 has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, BAY-678 is a sulfonamide-based inhibitor, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for the study of BAY-678. One potential direction is the development of BAY-678 as a therapeutic agent for cancer. BAY-678 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is the study of BAY-678 in other diseases, such as glaucoma and Alzheimer's disease. BAY-678 has been found to have potential applications in these diseases, and further studies are needed to determine its efficacy. Finally, there is a need for further studies to understand the long-term effects of BAY-678 and its potential side effects.
Synthesis Methods
The synthesis of BAY-678 involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloro-3-cyanopyridine in the presence of a base to form the intermediate product. The intermediate product is then reacted with diethyl sulfamide in the presence of a catalyst to yield the final product, BAY-678. This synthesis method has been optimized to produce high yields of BAY-678 with high purity.
Scientific Research Applications
BAY-678 has been extensively studied for its potential applications in cancer research. It has been found to be a potent inhibitor of the enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition can lead to the disruption of tumor growth. BAY-678 has also been studied for its potential applications in the treatment of glaucoma, Alzheimer's disease, and inflammation.
properties
Product Name |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
|---|---|
Molecular Formula |
C16H17BrClN3O3S |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
4-bromo-N-(2-chloropyridin-3-yl)-3-(diethylsulfamoyl)benzamide |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-10-11(7-8-12(14)17)16(22)20-13-6-5-9-19-15(13)18/h5-10H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
IHXSPJOLPJNXSH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)

![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)